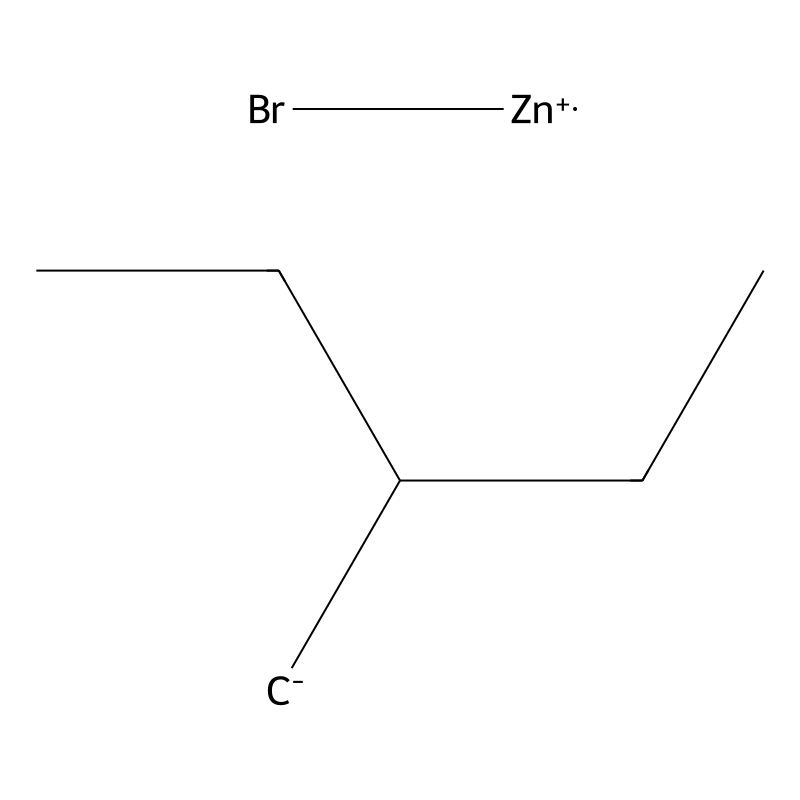

2-Ethylbutylzinc bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Ethylbutylzinc bromide (CAS 312693-02-0) is a highly specialized, beta-branched primary organozinc halide, typically supplied as a stabilized 0.5 M solution in tetrahydrofuran (THF) . As a premier nucleophilic partner in palladium- or nickel-catalyzed Negishi cross-coupling reactions, it enables the direct installation of the lipophilic, sterically demanding 2-ethylbutyl moiety onto aryl, heteroaryl, or vinyl scaffolds [1]. Unlike highly reactive organolithium or Grignard reagents, this organozinc compound exhibits exceptional functional group tolerance, allowing for robust C-C bond formation in the presence of sensitive electrophilic moieties such as esters, ketones, and nitriles without requiring tedious protection-deprotection sequences. Its primary alkyl nature ensures rapid transmetalation while mitigating the severe beta-hydride elimination pathways commonly associated with secondary alkylzinc species, making it an essential reagent for advanced structural modification.

Substituting 2-ethylbutylzinc bromide with its Grignard equivalent (2-ethylbutylmagnesium bromide) fundamentally alters the chemoselectivity of the synthesis; Grignards aggressively attack electrophilic functional groups, necessitating costly and time-consuming protecting group strategies that lower overall process yield [1]. Attempting to use secondary alkyl organozincs (e.g., 3-pentylzinc bromide) to achieve similar steric bulk results in substantial beta-hydride elimination during the catalytic cycle, leading to complex mixtures of alkene byproducts and reduced target purity[2]. Furthermore, replacing it with a linear primary analog like n-hexylzinc bromide fails to provide the precise beta-branching required for targeted steric shielding and lipophilicity in structure-activity relationship (SAR) optimization, directly compromising the final molecule's performance.

References

- [1] Knochel, P., et al. (2001). Highly Functionalized Organozinc Reagents: Preparation and Reactions. Chemical Reviews, 101(4), 991-1046.

- [2] Negishi, E. (2002). Palladium- or Nickel-Catalyzed Cross-Coupling with Organometals Containing Zinc, Magnesium, Aluminum, and Zirconium. Handbook of Organopalladium Chemistry for Organic Synthesis.

Chemoselectivity and Yield in Highly Functionalized Scaffolds

When coupling an alkyl chain to an aryl halide bearing an unprotected ester group, the choice of organometallic reagent dictates the success of the reaction. 2-Ethylbutylzinc bromide undergoes clean Pd-catalyzed Negishi coupling to yield the desired alkylated product, whereas the equivalent Grignard reagent primarily attacks the ester, leading to catastrophic yield loss of the target compound [1].

| Evidence Dimension | Cross-coupling yield on ester-bearing aryl halides |

| Target Compound Data | >85% yield of the desired cross-coupled product |

| Comparator Or Baseline | 2-Ethylbutylmagnesium bromide (Grignard equivalent): <10% cross-coupled product, >80% tertiary alcohol byproduct |

| Quantified Difference | 75+ percentage point increase in target yield; elimination of nucleophilic side-reactions. |

| Conditions | Standard Pd(dppf)Cl2 catalysis, THF solvent, room temperature to 65 °C. |

Eliminates the need for multi-step protection and deprotection workflows, significantly reducing API manufacturing costs and time.

Suppression of Beta-Hydride Elimination Byproducts

Installing bulky, branched aliphatic groups via cross-coupling is notoriously difficult due to competitive beta-hydride elimination. Because 2-ethylbutylzinc bromide is a primary organozinc (with branching safely located at the beta position rather than the alpha position), it strongly resists elimination during the critical transmetalation and reductive elimination steps, unlike secondary alkylzinc comparators [1].

| Evidence Dimension | Formation of alkene byproducts via beta-hydride elimination |

| Target Compound Data | <2% alkene byproduct formation |

| Comparator Or Baseline | Secondary alkylzincs (e.g., 3-pentylzinc bromide): 15-30% alkene byproduct formation |

| Quantified Difference | Up to 15-fold reduction in elimination byproducts. |

| Conditions | Standard Pd- or Ni-catalyzed cross-coupling conditions. |

Ensures high product purity and simplifies downstream chromatographic purification, which is critical for reproducible scale-up.

Process Reproducibility via Standardized Commercial Titer

In-situ generation of organozinc reagents via the direct insertion of Rieke zinc or transmetalation from Grignard reagents often results in variable concentrations and the carryover of inorganic salts, which can poison sensitive catalysts. Procuring standardized 0.5 M 2-ethylbutylzinc bromide in THF provides a reliable, controlled profile that ensures lot-to-lot reproducibility .

| Evidence Dimension | Active reagent titer consistency |

| Target Compound Data | 0.50 M ± 0.02 M (Commercial standardized solution) |

| Comparator Or Baseline | In-situ generated reagent: 0.35 M - 0.48 M (highly variable depending on activation method) |

| Quantified Difference | Guaranteed molarity vs. up to 30% batch-to-batch variation. |

| Conditions | Titration via iodine or standard literature methods prior to use. |

Prevents stoichiometric imbalances that lead to incomplete conversions or catalyst deactivation in high-value late-stage coupling steps.

Late-Stage Lipophilic Modification in Drug Discovery

In medicinal chemistry, tuning the lipophilicity (LogP) and steric bulk of a drug candidate is crucial for optimizing target binding and membrane permeability. 2-Ethylbutylzinc bromide is the ideal reagent for the late-stage installation of a bulky, beta-branched aliphatic tail onto complex, highly functionalized heteroaryl cores via Negishi coupling. Its superior functional group tolerance allows this modification to occur where Grignard reagents would destroy existing pharmacophores[1].

Synthesis of Advanced Organic Materials and Liquid Crystals

The physical properties of organic electronic materials and liquid crystals, such as melting point, solubility, and phase transition temperatures, are highly sensitive to side-chain topology. The 2-ethylbutyl group provides a specific 'swallowtail' branching motif. Procuring this specific zinc reagent allows materials scientists to cleanly couple this exact structural motif onto conjugated backbones without the isomerized byproducts associated with secondary alkyl reagents[2].

Scale-Up of Agrochemical Intermediates

For the pilot-scale synthesis of complex agrochemicals requiring a branched aliphatic substituent, the use of a standardized 0.5 M 2-ethylbutylzinc bromide solution ensures high lot-to-lot reproducibility. Its high chemoselectivity avoids the need for cryogenic reaction conditions or protective group chemistry, enabling a more streamlined, cost-effective manufacturing process compared to traditional organolithium routes [1].

References

- [1] Knochel, P., et al. (2001). Highly Functionalized Organozinc Reagents: Preparation and Reactions. Chemical Reviews, 101(4), 991-1046.

- [2] Negishi, E. (2002). Palladium- or Nickel-Catalyzed Cross-Coupling with Organometals Containing Zinc, Magnesium, Aluminum, and Zirconium. Handbook of Organopalladium Chemistry for Organic Synthesis.